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Compound of Interest

Compound Name: AZ14145845

Cat. No.: B12419499 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of AZ14145845, a dual inhibitor of Mer receptor

tyrosine kinase (MerTK) and Axl receptor tyrosine kinase, with other alternative compounds.

Supporting experimental data, detailed protocols for key phenotypic assays, and visualizations

of relevant signaling pathways and experimental workflows are presented to facilitate the

validation of AZ14145845's effects in phenotypic screening.

Introduction to AZ14145845
AZ14145845 is a highly selective, type I1/2 dual inhibitor of MerTK and Axl kinase.[1][2] These

receptor tyrosine kinases are members of the TAM (Tyro3, Axl, Mer) family and are implicated

in various cellular processes, including cell survival, proliferation, migration, and immune

regulation. Dysregulation of MerTK and Axl signaling is associated with the progression of

various cancers and other diseases, making them attractive therapeutic targets. Phenotypic

screening is a crucial step in validating the on-target effects of inhibitors like AZ14145845 and

understanding their broader biological consequences.

Comparative Analysis of MerTK/Axl Inhibitors
A critical aspect of validating the effects of AZ14145845 is to compare its performance against

other known inhibitors of MerTK and/or Axl. The following table summarizes the biochemical

and cellular potencies of AZ14145845 and selected alternative compounds.
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Compound Target(s) Type
Biochemica
l IC50 (nM)

Cellular
IC50 (nM)

Key
Features

AZ14145845 MerTK, Axl Dual Inhibitor

MerTK: Not

specified, Axl:

Not specified

Not specified

Highly

selective dual

inhibitor with

in vivo

efficacy.[1][2]

UNC569
MerTK, Axl,

Tyro3

Pan-TAM

Inhibitor

MerTK: 2.9,

Axl: 37,

Tyro3: 48[3]

[4]

pMer (697

cells): 141,

pMer (Jurkat

cells): 193[4]

[5]

Potent,

reversible,

and ATP-

competitive

MerTK

inhibitor.[3][6]

MRX-2843 MerTK, FLT3 Dual Inhibitor

MerTK: 1.3,

FLT3: 0.64[7]

[8]

pMer (Loucy

cells): 9.5,

pMer (PEER

cells): 3.9[9]

Orally active

dual inhibitor

of MerTK and

FLT3.[7][8]

[10]

R428

(Bemcentinib)
Axl

Selective

Inhibitor

Axl: 14[11]

[12]

H1299 cell

growth:

~4000[13][14]

Selective Axl

inhibitor with

>100-fold

selectivity

over Abl.[11]

[12]

BMS-777607
c-Met, Axl,

Ron, Tyro3

Multi-kinase

Inhibitor

Axl: 1.1, c-

Met: 3.9,

Ron: 1.8,

Tyro3: 4.3[15]

[16]

pAXL

(U118MG &

SF126 cells):

<12500[17]

Potent

inhibitor of

the Met

family of

kinases.[16]

INCB081776 Axl, MerTK Dual Inhibitor Axl: 0.61,

MerTK:

3.17[18]

pAXL (H1299

cells): 1.8,

pMERTK

(G361 cells):

6.5[18]

Potent and

highly

selective dual

inhibitor of
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Axl and

MerTK.[18]

Key Phenotypic Assays for Validation
To validate the effects of AZ14145845 and compare it to other inhibitors, a cascade of

phenotypic assays can be employed. Below are detailed protocols for two fundamental assays.

Retinal Pigment Epithelium (RPE) Phagocytosis Assay
Rationale: MerTK plays a crucial role in the phagocytosis of photoreceptor outer segments by

the retinal pigment epithelium. Inhibition of MerTK is expected to reduce phagocytic activity.

Experimental Protocol:

Cell Culture:

Culture human retinal pigment epithelial cells (e.g., ARPE-19) in DMEM/F-12 medium

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

Plate cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere

and form a confluent monolayer overnight.

Compound Treatment:

Prepare serial dilutions of AZ14145845 and alternative inhibitors (e.g., UNC569) in assay

medium (DMEM/F-12 with 1% FBS).

Remove the culture medium from the cells and add 100 µL of the compound dilutions to

the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

Incubate the cells with the compounds for 1-2 hours at 37°C.

Phagocytosis Induction:

Isolate photoreceptor outer segments (POS) from bovine or porcine retinas and label them

with a fluorescent dye (e.g., FITC).
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Add the fluorescently labeled POS to the cells at a concentration of 10 POS/cell.

Incubate for 4 hours at 37°C to allow for phagocytosis.

Quantification:

Wash the cells three times with phosphate-buffered saline (PBS) to remove non-

internalized POS.

Add a quenching solution (e.g., 0.2% trypan blue) to quench the fluorescence of

extracellularly bound POS.

Measure the intracellular fluorescence using a fluorescence plate reader

(Excitation/Emission ~485/520 nm for FITC).

Alternatively, cells can be fixed, stained for a POS marker (e.g., rhodopsin), and imaged

by high-content microscopy to quantify internalized POS per cell.

Data Analysis:

Normalize the fluorescence intensity of compound-treated wells to the vehicle-treated

control wells.

Plot the percentage of phagocytosis inhibition against the compound concentration and

determine the EC50 value for each inhibitor.

Cell Viability/Proliferation Assay (MTT Assay)
Rationale: Axl and MerTK signaling pathways are known to promote cell survival and

proliferation in various cancer cell lines. Inhibition of these kinases is expected to reduce cell

viability.

Experimental Protocol:

Cell Culture:

Select a cancer cell line known to express high levels of MerTK and/or Axl (e.g., H1299

non-small cell lung cancer cells for Axl, 697 B-cell acute lymphoblastic leukemia cells for
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MerTK).

Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete

growth medium.

Allow the cells to attach and resume growth for 24 hours.

Compound Treatment:

Prepare a 2-fold serial dilution of AZ14145845 and alternative inhibitors in the appropriate

cell culture medium.

Add 100 µL of the compound dilutions to the cells, resulting in a final volume of 200 µL per

well. Include a vehicle control.

Incubation:

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

MTT Assay:

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well.

Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple

formazan crystals.

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the

formazan crystals.

Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the background absorbance (from wells with medium only).

Calculate the percentage of cell viability relative to the vehicle-treated control.
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Plot the percentage of viability against the log of the compound concentration and

determine the IC50 value for each inhibitor.

Visualizing Pathways and Workflows
MerTK and Axl Signaling Pathway
The following diagram illustrates the major signaling pathways downstream of MerTK and Axl

activation. Inhibition by AZ14145845 is expected to block these pro-survival and pro-

proliferation signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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